molecular formula C11H15BO4 B12997643 3-(Allyloxymethyl)-4-methoxyphenylboronic acid

3-(Allyloxymethyl)-4-methoxyphenylboronic acid

Cat. No.: B12997643
M. Wt: 222.05 g/mol
InChI Key: HKHKXXDVWCORSK-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)-4-methoxyphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an allyloxymethyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylboronic acid and allyl bromide.

    Allylation Reaction: The 4-methoxyphenylboronic acid undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to form the intermediate this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Allyloxymethyl)-4-methoxyphenylboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the allyloxymethyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles.

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: 3-(Allyloxymethyl)-4-methoxyphenylboronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Drug Development: It is explored for its potential in drug development, particularly in the design of boron-containing drugs.

Medicine:

    Therapeutics: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment due to its ability to form stable complexes with biomolecules.

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Sensors: It is employed in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

    Molecular Targets: The compound targets molecules with diol groups, forming stable boronate esters.

    Pathways Involved: It participates in pathways involving the formation and cleavage of boronate esters, which are crucial in bioconjugation and sensing applications.

Comparison with Similar Compounds

    4-Methoxyphenylboronic Acid: Lacks the allyloxymethyl group but shares the methoxy and boronic acid functionalities.

    3-(Allyloxymethyl)phenylboronic Acid: Similar structure but without the methoxy group.

    4-Methoxy-3-(hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of an allyloxymethyl group.

Uniqueness:

    Functional Groups: The presence of both allyloxymethyl and methoxy groups makes 3-(Allyloxymethyl)-4-methoxyphenylboronic acid unique in its reactivity and applications.

    Versatility: Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

[4-methoxy-3-(prop-2-enoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO4/c1-3-6-16-8-9-7-10(12(13)14)4-5-11(9)15-2/h3-5,7,13-14H,1,6,8H2,2H3

InChI Key

HKHKXXDVWCORSK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)COCC=C)(O)O

Origin of Product

United States

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